![molecular formula C14H26O6Si2 B070389 1,4-Bis(trimethoxysilylmethyl)benzene CAS No. 193358-40-6](/img/structure/B70389.png)
1,4-Bis(trimethoxysilylmethyl)benzene
Overview
Description
Synthesis Analysis
Although the specific synthesis of 1,4-Bis(trimethoxysilylmethyl)benzene is not directly documented, related compounds such as 1,2-bis(trimethylsilyl)benzenes and their derivatives have been synthesized through diverse routes, including Diels-Alder reactions, C-H activation, and reactions involving bromo-, boryl-, and stannyl-functionalizations. These methods highlight the versatility of silyl-substituted benzenes as key intermediates in organic synthesis (Reus et al., 2012).
Molecular Structure Analysis
Molecular structure and conformation studies, especially for p-bis(trimethylsilyl)benzene, have been conducted using gas-phase electron diffraction and theoretical calculations. These studies reveal the syn- and anti-coplanar conformations as energy minima, indicating the potential structural versatility of bis(trimethylsilyl)arenes, which may extend to 1,4-Bis(trimethoxysilylmethyl)benzene by analogy (Campanelli et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of bis(trimethylsilyl)benzenes, akin to 1,4-Bis(trimethoxysilylmethyl)benzene, encompasses a broad range of transformations. For instance, these compounds undergo electrophilic substitution reactions with aromatic aldehydes catalyzed by TiCl4, leading to various (1-vinylallyl)benzene derivatives (Ding et al., 2006). Such reactivity underscores the utility of bis(trimethylsilyl)benzenes in synthesizing complex organic structures.
Physical Properties Analysis
The physical properties of silyl-substituted benzenes, including bis(trimethylsilyl) derivatives, are influenced by their molecular structure. For example, the electron diffraction and theoretical studies on p-bis(trimethylsilyl)benzene provide insights into bond lengths and angles critical for understanding the physical characteristics of these compounds. The flexibility in conformation may also affect their physical properties, such as solubility and crystallinity (Campanelli et al., 1999).
Chemical Properties Analysis
The chemical properties of 1,4-Bis(trimethoxysilylmethyl)benzene, inferred from related silyl-substituted benzenes, highlight their reactivity towards hydrolysis and condensation reactions. This reactivity is pivotal in materials science, where these compounds are used as precursors for the synthesis of silica-based materials with specific porosities and structures. For instance, bis(trimethoxysilyl)arenes have been employed to generate macro-/mesoporous silica monoliths, demonstrating the chemical versatility of these silyl groups in forming hierarchically structured materials (Lehr et al., 2013).
Scientific Research Applications
Preparation of Macro-/Mesoporous Silica Monoliths : It is used as an organosilica precursor for preparing macro-/mesoporous silica monoliths, beneficial for applications requiring well-defined porosity, as demonstrated by Lehr, Weidmann, Mascotto, and Smarsly (2013) (Lehr et al., 2013).
Synthesis of Functionalized Benzenes : The compound serves as a starting material in the synthesis of functionalized benzenes, which are key in developing benzyne precursors, Lewis acid catalysts, and luminophores, according to Reus, Liu, Bolte, Lerner, and Wagner (2012) (Reus et al., 2012).
Development of Coordination Polymers : In the study by Li, Guo, Weng, and Lin (2012), it was used in the reaction to form novel 2D Cd(II) coordination polymers, which are significant for their thermal stability and fluorescent properties (Li et al., 2012).
Catalytic Reactions and Polymerization : 1,4-Bis(trimethoxysilylmethyl)benzene plays a role in various catalytic reactions and polymerization processes. For example, Ding, Chapelon, Ollivier, and Santelli (2006) demonstrated its use in reactions with aromatic aldehydes catalyzed by TiCl4 (Ding et al., 2006).
Synthesis of Luminescent Compounds : Shankar, Sahu, Deibel, Schweinfurth, Sarkar, Elumalai, Gupta, Hussain, Krishnamoorthy, and Sathiyendiran (2014) utilized it in the synthesis of luminescent dirhenium(I)-double-heterostranded helicate and mesocate, highlighting its role in photophysical property studies (Shankar et al., 2014).
Electrophilic Palladation : Steenwinkel, James, Grove, Kooijman, Spek, and Koten (1997) reported its use in electrophilic palladation, leading to the formation of organometallic species, which is important in the field of organometallic chemistry (Steenwinkel et al., 1997).
Energy Transfer in Water-Soluble Conjugated Oligomers : Liu, Gaylord, Wang, and Bazan (2003) investigated its effect on the energy transfer properties of water-soluble conjugated oligomers, which is crucial for understanding the interactions in biological systems (Liu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJIVDFRBQRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethoxysilylmethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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